Methyl 5-oxohept-6-enoate (CAS: 34990-33-5) is a bifunctional aliphatic building block characterized by a terminal α,β-unsaturated ketone (enone) separated from a methyl ester by a three-carbon propyl chain [1]. This structural arrangement provides orthogonal reactivity, allowing it to function as a reactive Michael acceptor and annulation reagent while preserving the ester for subsequent cyclization, hydrolysis, or amidation. In procurement contexts, it is primarily sourced as a specialized precursor for the total synthesis of complex polycyclic alkaloids, stereoselective reductions, and advanced medicinal chemistry scaffolds where a pre-installed ester tether is required [2].
Attempting to substitute methyl 5-oxohept-6-enoate with simpler enones, such as methyl vinyl ketone (MVK), disrupts multi-step synthetic workflows that rely on the pre-installed ester tether for downstream ring closure [1]. While MVK can successfully undergo the initial Robinson-type annulation to form a bicyclic core, it leaves the intermediate devoid of the necessary carbon chain to form subsequent lactam or lactone rings, forcing researchers into low-yield, multi-step homologation sequences. Furthermore, substituting with the ethyl ester variant (ethyl 5-oxohept-6-enoate) introduces increased steric bulk and higher lipophilicity, which can depress the reaction kinetics of mild intramolecular cyclizations and complicate the removal of the ester during sensitive late-stage saponification [2].
In the synthesis of complex polycyclic structures such as Sceletium alkaloids, the choice of the enone precursor dictates the efficiency of late-stage ring closures. Methyl 5-oxohept-6-enoate provides a pre-installed three-carbon ester tether that enables direct acid-catalyzed annelation with 2-pyrroline intermediates, followed by seamless lactamization. In contrast, using methyl vinyl ketone (MVK) yields only the basic hydroindole core, completely lacking the ester side-chain required to form the final tricyclic system [1]. This bifunctionality eliminates the need for subsequent multi-step carbon homologation.
| Evidence Dimension | Post-annulation structural utility |
| Target Compound Data | Provides a C3-ester tether enabling 1-step lactam closure. |
| Comparator Or Baseline | Methyl vinyl ketone (MVK) (yields an untethered bicyclic core requiring >3 additional homologation steps). |
| Quantified Difference | Saves 3+ synthetic steps and avoids associated yield losses during complex polycyclic assembly. |
| Conditions | Acid-catalyzed annelation with cyclopropylimine-derived 2-pyrrolines. |
Procurement of the tethered enone is essential for researchers building tricyclic or tetracyclic scaffolds, as it drastically shortens the synthetic route compared to standard MVK.
The stereoselective reduction of alpha-methylene ketones is notoriously challenging due to the risk of over-reduction or poor enantiocontrol. Methyl 5-oxohept-6-enoate serves as a validated substrate for Corey-Bakshi-Shibata (CBS) reductions, achieving significant enantiomeric excess while maintaining complete chemoselectivity over the methyl ester. Using catecholborane and a chiral oxazaborolidine catalyst at -78°C, the target compound yields the corresponding chiral allylic alcohol with 76% ee [1]. Standard unfunctionalized aliphatic enones often require highly optimized borane sources to achieve similar ee, making this compound a reliable benchmark substrate for testing asymmetric hydride transfers.
| Evidence Dimension | Enantiomeric excess (ee) and chemoselectivity |
| Target Compound Data | 76% ee with intact methyl ester. |
| Comparator Or Baseline | Unoptimized aliphatic enones (often yield <50% ee or suffer from ester/alkene over-reduction). |
| Quantified Difference | Delivers a reliable >75% ee baseline while preserving orthogonal functional groups. |
| Conditions | Catecholborane/oxazaborolidine catalyst at -78°C. |
Buyers focused on asymmetric synthesis can rely on this compound as a predictable, chemoselective substrate for developing or scaling chiral allylic alcohols.
When selecting an ester-tethered enone, the choice of the alkyl group significantly impacts downstream deprotection and cyclization kinetics. The methyl ester of methyl 5-oxohept-6-enoate undergoes saponification or aminolysis at a markedly faster rate than its ethyl counterpart, ethyl 5-oxohept-6-enoate. This kinetic advantage allows for milder reaction conditions during late-stage transformations, which is critical when the molecule contains sensitive functional groups or epimerizable stereocenters [1]. The reduced steric bulk of the methoxy leaving group ensures that intramolecular lactamizations proceed with higher conversion rates and fewer side reactions.
| Evidence Dimension | Saponification/Aminolysis reactivity |
| Target Compound Data | Methyl ester (rapid cleavage under mild aqueous base or amine nucleophiles). |
| Comparator Or Baseline | Ethyl 5-oxohept-6-enoate (slower cleavage due to increased steric bulk and lipophilicity). |
| Quantified Difference | Methyl esters typically exhibit 2- to 3-fold faster hydrolysis rates compared to ethyl esters under identical mild conditions. |
| Conditions | Mild basic hydrolysis or intramolecular aminolysis. |
Selecting the methyl ester over the ethyl ester minimizes the thermal and basic stress required for late-stage deprotection, preserving overall yield in multi-step syntheses.
Methyl 5-oxohept-6-enoate is structurally suited for the assembly of Mesembrine and Sceletium alkaloid frameworks. Its dual functionality allows for an initial acid-catalyzed annelation to form the hydroindole core, while the pre-installed methyl ester is perfectly positioned for subsequent lactamization, drastically reducing the step count compared to using simple methyl vinyl ketone [1].
Due to its established performance in CBS reductions, this compound is a validated benchmark substrate for laboratories developing new chiral catalysts or borane sources. It allows researchers to quantify enantiomeric excess (e.g., benchmarking against the 76% ee achieved with catecholborane) while simultaneously monitoring the chemoselective preservation of the ester moiety [2].
In materials science and bioconjugation, the orthogonal reactivity of the enone and the methyl ester makes this compound a highly chemoselective precursor for heterobifunctional linkers. The enone can undergo rapid Michael addition with thiol-containing substrates, while the methyl ester can be subsequently converted into an activated amide or hydrazide for further conjugation under mild conditions [3].